molecular formula C13H19NO3 B13432192 4-[Bis(2-methoxyethyl)amino]benzaldehyde CAS No. 27913-87-7

4-[Bis(2-methoxyethyl)amino]benzaldehyde

Cat. No.: B13432192
CAS No.: 27913-87-7
M. Wt: 237.29 g/mol
InChI Key: HXWZUIRTJFHDLT-UHFFFAOYSA-N
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Description

4-[Bis(2-methoxyethyl)amino]benzaldehyde is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-methoxyethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-methoxyethyl)amino]benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with bis(2-methoxyethyl)amine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The nitro group is reduced to an amino group, and the resulting compound is then subjected to further reactions to introduce the bis(2-methoxyethyl)amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-methoxyethyl)amino]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-[Bis(2-methoxyethyl)amino]benzoic acid.

    Reduction: 4-[Bis(2-methoxyethyl)amino]benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[Bis(2-methoxyethyl)amino]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Bis(2-methoxyethyl)amino]benzaldehyde involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2-methoxyethyl)amino]benzaldehyde is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxyethyl groups enhance its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

27913-87-7

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-[bis(2-methoxyethyl)amino]benzaldehyde

InChI

InChI=1S/C13H19NO3/c1-16-9-7-14(8-10-17-2)13-5-3-12(11-15)4-6-13/h3-6,11H,7-10H2,1-2H3

InChI Key

HXWZUIRTJFHDLT-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C1=CC=C(C=C1)C=O

Origin of Product

United States

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